2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt is a complex organic polymer that has garnered significant attention in scientific research due to its unique properties and versatile applications. This compound is a sulfonated derivative of a copolymer formed from 2,5-furandione and ethenylbenzene, and it is commonly used in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt typically involves the polymerization of ethenylbenzene (styrene) with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include high temperatures and the presence of a catalyst to facilitate the polymerization process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors where ethenylbenzene and maleic anhydride are polymerized under controlled conditions. The resulting polymer is then sulfonated using concentrated sulfuric acid and subsequently neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The sulfonated polymer can be oxidized to form sulfonic acids or their derivatives.
Reduction: : Reduction reactions can be used to convert sulfonic acid groups to sulfides.
Substitution: : Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromic acid. The reactions are typically carried out under acidic or neutral conditions.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. These reactions are often performed under inert atmospheres.
Substitution: : Electrophilic aromatic substitution reactions are common, using reagents like nitric acid, halogens, and alkyl halides.
Major Products Formed
Oxidation: : Sulfonic acids, sulfonyl chlorides, and sulfates.
Reduction: : Sulfides and thioethers.
Substitution: : Nitro derivatives, halogenated compounds, and alkylated products.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It is used as a catalyst or reagent in organic synthesis and polymer chemistry.
Biology: : The compound is employed in the study of cell membranes and protein interactions.
Industry: : It is used in the production of ion exchange resins, water treatment chemicals, and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt exerts its effects involves its interaction with molecular targets and pathways. The sulfonate groups in the polymer can bind to metal ions, facilitating ion exchange processes. Additionally, the polymer can interact with biological molecules, affecting cellular functions and pathways.
Comparison with Similar Compounds
This compound is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Styrene-maleic anhydride copolymer: : This compound lacks the sulfonation and sodium salt components.
Polystyrene sulfonate: : This compound is similar but does not contain the furan ring structure.
Polyethylene glycol: : This compound is used in drug delivery but lacks the sulfonate groups.
Properties
CAS No. |
68037-40-1 |
---|---|
Molecular Formula |
C12H10NaO3+ |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
sodium;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1 |
InChI Key |
AGYUYWQDVRLUBV-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
68037-40-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.